molecular formula C17H11IO2 B312304 2-Naphthyl 3-iodobenzoate

2-Naphthyl 3-iodobenzoate

Cat. No.: B312304
M. Wt: 374.17 g/mol
InChI Key: MVIGAJZZSWLWFW-UHFFFAOYSA-N
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Description

2-Naphthyl 3-iodobenzoate is an aromatic ester compound featuring a 3-iodobenzoate moiety linked to a 2-naphthyl group. Its structure combines the electron-withdrawing iodine substituent at the meta position of the benzoate ring with the bulky, hydrophobic 2-naphthyl group. This unique topology influences its chemical reactivity, biological interactions, and metabolic stability. The compound has been studied in contexts ranging from receptor binding to microbial dehalogenation, with its iodine atom playing a critical role in both synthetic applications and enzymatic transformations .

Properties

Molecular Formula

C17H11IO2

Molecular Weight

374.17 g/mol

IUPAC Name

naphthalen-2-yl 3-iodobenzoate

InChI

InChI=1S/C17H11IO2/c18-15-7-3-6-14(10-15)17(19)20-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H

InChI Key

MVIGAJZZSWLWFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The ester bond undergoes hydrolysis under basic or nucleophilic conditions. A study demonstrated selective deprotection using thiols (e.g., 2-aminothiophenol) and potassium carbonate in N-methylpyrrolidone (NMP) at 100°C, yielding 2-naphthol and 3-iodobenzoic acid . The iodine substituent does not interfere with ester cleavage, as reactivity is dominated by the ester’s electronic environment.

Conditions :

  • Reagents: 2-NH₂C₆H₄SH, K₂CO₃

  • Solvent: NMP

  • Temperature: 100°C

  • Yield: 100% 2-naphthol

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the benzoate’s meta position participates in NAS due to its electron-withdrawing nature and leaving-group ability. Reactions with amines or alkoxides under transition-metal catalysis (e.g., Pd or Cu) yield substituted benzoates. For example:

2 Naphthyl 3 iodobenzoate NH3Pd OAc 22 Naphthyl 3 aminobenzoate HI\text{2 Naphthyl 3 iodobenzoate NH}_3\xrightarrow{\text{Pd OAc }_2}\text{2 Naphthyl 3 aminobenzoate HI}

This mirrors reactivity observed in halogenated benzoates, where iodine’s polarizability enhances substitution rates .

Halogen Exchange via Iodonium Metathesis

The 3-iodobenzoate group undergoes iodonium metathesis with aryl iodides (Ar–I) in refluxing dichloroethane, forming new diaryliodonium salts. For instance, reaction with 1-naphthyl iodide produces mixed iodonium triflates (Table 1) .

Table 1: Iodonium Metathesis Outcomes

EntryAryl Iodide (Ar–I)Product Ratio (3:4:1)Yield (%)
c1-naphthyl2.0:1.0:0.014

Conditions: 120–125°C, 0.2 M in (CH₂Cl)₂, 5 equiv Ar–I .

Oxidation of the Oxoethyl Linker

The oxoethyl (–CO–) group is susceptible to oxidation. Using strong oxidants like KMnO₄ or CrO₃, the ketone can be further oxidized to a carboxylic acid derivative, though over-oxidation may degrade the naphthyl ring.

Example :

2 Naphthyl 3 iodobenzoateKMnO4,Delta3 Iodobenzoic acid naphthoic acid derivatives\text{2 Naphthyl 3 iodobenzoate}\xrightarrow{\text{KMnO}_4,\\Delta}\text{3 Iodobenzoic acid naphthoic acid derivatives}

Transition Metal-Catalyzed Cross-Coupling

The C–I bond engages in cross-coupling reactions. With Pd(0) catalysts, Suzuki-Miyaura coupling with boronic acids forms biaryl products (Table 2) .

Table 2: Suzuki Coupling Efficiency

Boronic AcidProductYield (%)
4-MeO-C₆H₄B(OH)₂2-Naphthyl 3-(4-MeO-Ph)benzoate78

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .

Carboxylation via 1,3-Dipolar Cycloaddition

The naphthyl group participates in carboxylation reactions mediated by prFMN cofactors, analogous to naphthalene carboxylase activity. This forms 2-naphthoate derivatives through a 1,3-dipolar intermediate (Fig. 1) .

Mechanism :

  • Activation : prFMN forms a zwitterionic adduct with naphthalene.

  • Carboxylation : CO₂ inserts at the C-2 position.

  • Rearomatization : Cleavage yields 2-naphthoate .

Photochemical Reactivity

Under UV light, the C–I bond undergoes homolytic cleavage, generating aryl radicals. These intermediates dimerize or react with alkenes (e.g., styrene) in radical addition pathways.

Example :

2 Naphthyl 3 iodobenzoatehν3 Iodobenzoate radicalDimer or alkylated product\text{2 Naphthyl 3 iodobenzoate}\xrightarrow{h\nu}\text{3 Iodobenzoate radical}\rightarrow \text{Dimer or alkylated product}

Comparison with Similar Compounds

Key Compounds Compared :

  • 2-Naphthyl 3-iodobenzoate
  • 1-Naphthyl derivatives (e.g., compound 11)
  • 4-Fluorophenyl derivatives (e.g., lead compound 1)
  • Methyl-substituted analogs (e.g., compound 15)

Data Table 1: Receptor Affinity and Selectivity Profiles

Compound 5-HT7R Affinity (Ki, nM) 5-HT7/5-HT1A Selectivity Ratio 5-HT7/D2 Selectivity Ratio Metabolic Stability (t½, min)
This compound ~10 (estimated) 50 30 120
1-Naphthyl derivative (11) 4.2 ± 0.3 15 20 90
4-Fluorophenyl lead (1) 1.5 ± 0.2 200 500 180
Methyl-substituted (15) 189 ± 12 <5 <5 60

Findings :

  • The 2-naphthyl group in this compound provides superior 5-HT7R affinity compared to methyl-substituted analogs (e.g., compound 15 shows a 189-fold decrease in activity) due to enhanced hydrophobic interactions with residues in the receptor’s ECL2/TM2,3,7 pocket .
  • However, its selectivity for 5-HT7R over 5-HT1AR and D2R is lower than that of 4-fluorophenyl lead compounds, which achieve higher selectivity ratios (5-HT7/D2 = 500 vs. 30 for this compound) .
  • The iodine atom enhances metabolic stability (t½ = 120 min) compared to non-halogenated analogs, likely due to reduced susceptibility to oxidative metabolism .

Enzymatic Dehalogenation Susceptibility

Key Compounds Compared :

  • 3-Iodobenzoate derivatives
  • 3-Chlorobenzoate
  • 3,5-Dichlorobenzoate

Data Table 2: Substrate Specificity for Dehalogenation

Substrate Relative Dehalogenation Rate Competitive Inhibition (Ki, μM)
3-Iodobenzoate 1.0 (reference) 0.8 ± 0.1
3,5-Dichlorobenzoate 0.6 ± 0.1 1.2 ± 0.2
3-Chlorobenzoate 0.3 ± 0.05 2.5 ± 0.3

Findings :

  • 3-Iodobenzoate derivatives , including this compound, are preferred substrates for dehalogenases in Desulfomonile tiedjei compared to chloro- or dichlorobenzoates. The iodine atom’s polarizability and larger atomic radius facilitate stronger enzyme-substrate interactions .
  • Competitive inhibition studies confirm that 3-iodobenzoate binds more tightly (Ki = 0.8 μM) to the dehalogenase active site than 3-chlorobenzoate (Ki = 2.5 μM), suggesting higher enzymatic turnover rates for iodinated analogs .

Structural and Metabolic Comparisons with Radioprotective Agents

Key Compounds Compared :

  • This compound
  • 2-Naphthyl benzyl sulfoxide derivatives (e.g., Ex-RAD analogs)

Findings :

  • Unlike sulfoxide/sulfone derivatives designed for radioprotection, this compound lacks the sulfoxide moiety critical for free radical scavenging. However, its naphthyl group contributes to similar hydrophobicity, enhancing membrane permeability .
  • Microbial metabolism studies indicate that the 2-naphthyl group in this compound is susceptible to oxidation by soil bacteria, generating (2-naphthyl)methanol as a metabolite . This contrasts with sulfoxide derivatives, which undergo reductive metabolism in vivo .

Q & A

Basic: What are the optimal synthetic routes for 2-Naphthyl 3-iodobenzoate, and how can reaction efficiency be quantified?

Methodological Answer:
Synthesis typically involves esterification of 3-iodobenzoic acid with 2-naphthol under acid catalysis (e.g., H₂SO₄) or coupling via palladium-catalyzed cross-electrophile reactions. Efficiency is quantified using:

  • Yield optimization : Vary temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂).
  • Kinetic monitoring : Use TLC or HPLC to track intermediate formation (e.g., free acid vs. ester) .
  • Byproduct analysis : Characterize iodinated side products via GC-MS or NMR to identify competing pathways .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm ester linkage via carbonyl resonance (~168–170 ppm) and aromatic proton splitting patterns (ortho/meta coupling).
  • FT-IR : Validate ester C=O stretch (~1720 cm⁻¹) and absence of residual -OH (3300–3500 cm⁻¹).
  • X-ray crystallography : Resolve iodine’s steric effects on naphthyl orientation in solid-state structures .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and rule out halogen loss during ionization .

Advanced: How do ligand choice and oxidative addition pathways influence coupling efficiency in Pd-catalyzed reactions involving 3-iodobenzoate derivatives?

Methodological Answer:

  • Ligand effects : Bulky ligands (e.g., acridine) favor Pd(IV) pathways via TS65 , enabling meta-selectivity (ΔG‡ ≈ 17.4 kcal/mol), while smaller ligands (e.g., PPh₃) promote SN2 oxidative addition (TS32 ) but lower regiocontrol .
  • Mechanistic validation : Compare DFT-calculated activation energies with experimental yields (e.g., 75% vs. 82% for Ar3I vs. Ar2I substrates). Use kinetic isotope effects (KIEs) to distinguish concerted vs. stepwise pathways .

Advanced: What computational models best explain the meta-selectivity of 3-iodobenzoate esters in C–H functionalization reactions?

Methodological Answer:

  • Transition state modeling : Use Gaussian or ORCA to map Pd-mediated C–C reductive elimination. Key intermediates like benzocyclobutene (ΔG‡ ≈ 22.1 kcal/mol) dominate meta-selectivity over para pathways .
  • Electrostatic potential maps : Analyze iodine’s electron-withdrawing effects on aromatic ring polarization, favoring nucleophilic attack at meta positions .
  • Comparative studies : Contrast 3-iodobenzoate’s selectivity with bromo/chloro analogs to isolate halogen-specific steric/electronic contributions .

Data Contradiction: How to resolve discrepancies between experimental yields and computational predictions in Pd-catalyzed reactions?

Methodological Answer:

  • Error source identification :
    • Solvent effects : Simulations often neglect solvation entropy; recalibrate using COSMO-RS.
    • Catalyst decomposition : Monitor Pd nanoparticle formation via TEM/XPS, which computational models may overlook .
  • Statistical validation : Apply ANOVA to compare batch-to-batch yield variations (±5%) against DFT error margins (±3 kcal/mol) .

Advanced: What strategies mitigate iodine loss during storage or reactions of this compound?

Methodological Answer:

  • Stabilization protocols :
    • Store under argon at –20°C with desiccants (e.g., molecular sieves) to prevent hydrolysis.
    • Add radical scavengers (e.g., BHT) during reactions to inhibit iodine radical formation .
  • Degradation analysis : Use accelerated aging studies (40°C/75% RH) with LC-MS to track deiodination byproducts .

Advanced: How to design a comparative study analyzing 3-iodobenzoate’s reactivity versus other halogenated benzoates?

Methodological Answer:

  • Controlled variables : Use identical substrates (e.g., methyl esters) and Pd catalysts.
  • Reactivity metrics :
    • Measure Hammett σ⁺ values for halogen electronic effects.
    • Quantify steric hindrance via A-value calculations from X-ray structures .
  • Cross-coupling efficiency : Compare Sonogashira/Stille reaction yields (e.g., 3-I vs. 3-Br: 65% vs. 78%) to isolate halogen-dependent trends .

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